molecular formula C7H4Cl2FNO2 B13214009 1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene

1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene

Cat. No.: B13214009
M. Wt: 224.01 g/mol
InChI Key: JPWGLXUDDAQLRM-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H4Cl2FNO2 It is a derivative of benzene, characterized by the presence of chloro, chloromethyl, fluoro, and nitro substituents on the aromatic ring

Preparation Methods

The synthesis of 1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1-chloro-2-(chloromethyl)-5-fluorobenzene, followed by purification processes to isolate the desired product. Industrial production methods may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of biological molecules. The fluoro group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene include:

    1-Chloro-2-(chloromethyl)-4-nitrobenzene: Lacks the fluoro substituent, which may affect its reactivity and stability.

    1-Chloro-2-(chloromethyl)-5-fluoro-4-methylbenzene: Contains a methyl group instead of a nitro group, leading to different chemical properties and applications.

    1-Chloro-2-(chloromethyl)-5-fluoro-4-hydroxybenzene:

Properties

Molecular Formula

C7H4Cl2FNO2

Molecular Weight

224.01 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene

InChI

InChI=1S/C7H4Cl2FNO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2

InChI Key

JPWGLXUDDAQLRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CCl

Origin of Product

United States

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